molecular formula C11H19N3 B15070317 2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

Cat. No.: B15070317
M. Wt: 193.29 g/mol
InChI Key: JLGJJFVWWAWEJK-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core fused to a partially saturated pyridine ring. The molecule includes a 3-ethyl substituent on the imidazole ring and an ethanamine side chain. This structure confers moderate basicity (predicted pKa ~8–9) and balanced lipophilicity, making it suitable for interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

InChI

InChI=1S/C11H19N3/c1-2-11-13-9(6-7-12)10-5-3-4-8-14(10)11/h2-8,12H2,1H3

InChI Key

JLGJJFVWWAWEJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1CCCC2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with ethylamine under reflux conditions . The reaction is usually carried out in a solvent such as ethanol, and the product is isolated through standard purification techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example:

  • Methyl iodide in dimethylformamide (DMF) with potassium carbonate yields the N-methyl derivative .

  • Ethyl bromide in ethanol with sodium hydroxide produces the N-ethyl analog .

Key Factors :

  • Solvent polarity influences reaction rates (polar aprotic solvents preferred).

  • Steric hindrance from the ethyl group on the imidazo ring may reduce reactivity at the 1-position.

Acylation Reactions

Acylation with acid chlorides or anhydrides forms stable amides:

ReagentConditionsProductNotes
Acetyl chlorideTriethylamine, dichloromethaneN-Acetyl derivative Improves metabolic stability .
Benzoyl chloridePyridine, room temperatureN-Benzoyl derivative Enhances lipophilicity .

The dihydrochloride salt form (common in commercial samples) requires neutralization before acylation.

Oxidation Reactions

Controlled oxidation targets specific sites:

  • Amine oxidation : Hydrogen peroxide converts the primary amine to a nitro group, though over-oxidation risks exist.

  • Heterocyclic ring oxidation : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the imidazo ring, forming an N-oxide derivative .

Cyclization Reactions

Intramolecular cyclization creates fused polycyclic systems:

  • Thermal cyclization (150°C, toluene) forms a tricyclic structure via C–N bond formation between the ethanamine chain and the pyridine ring .

  • Acid-catalyzed cyclization with HCl in ethanol generates a six-membered lactam, useful for drug discovery .

Comparative Reactivity with Structural Analogs

The ethyl group at the 3-position sterically hinders electrophilic substitutions compared to unsubstituted analogs. Key differences include:

Reaction TypeThis Compound2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Alkylation Rate Moderate (due to steric bulk)High
Oxidation Site Preferential amine oxidationConcurrent ring and amine oxidation

Data synthesized from .

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound can modulate the activity of these targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

Compound A : 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine
  • Structural Difference : The imidazole ring is fused at the [1,2-a] position instead of [1,5-a], and the ethanamine group is attached at position 2 rather than position 1.
  • Implications: Altered ring fusion impacts electronic distribution and steric interactions. No activity data are reported, but commercial availability suggests utility in screening .
Compound B : {3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine (CAS 1423034-90-5)
  • Structural Difference : A methyl group replaces the 3-ethyl substituent, and the side chain is a shorter methanamine (CH2NH2) instead of ethanamine.
  • Implications : Reduced lipophilicity (logP decrease ~0.5–1.0) due to shorter alkyl chains may lower membrane permeability but improve aqueous solubility. The methyl group’s smaller size could weaken hydrophobic interactions in target binding .

Core Heterocycle Modifications

Compound C : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride (CAS 165894-10-0)
  • Structural Difference : Pyrazine (two nitrogen atoms) replaces the pyridine core.
  • Implications : Increased polarity and hydrogen-bonding capacity due to additional nitrogen. The dihydrochloride salt enhances solubility but may limit blood-brain barrier penetration. Pyrazine-containing analogs are common in kinase inhibitors, suggesting divergent target profiles .

Stereochemical and Aromatic Substituent Variations

Compound D : (R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (Patent: EP16205019.9)
  • Structural Difference: A p-cyanophenyl group replaces the 3-ethyl and ethanamine moieties.
  • High enantiomeric excess (≥97% R-form) underscores the critical role of stereochemistry in activity .
Compound E : (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine (CAS 1259603-82-1)
  • Structural Difference : Chiral center (S-configuration) and imidazo[1,2-a]pyridine scaffold.
  • Implications : Stereochemistry and ring fusion position influence target selectivity. Predicted pKa (8.31) indicates similar basicity to the target compound, but the isoindoloindole moiety in related analogs (e.g., IIK7) suggests GPCR modulation .

Functional Group and Salt Form Comparisons

Compound F : Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride
  • Structural Difference : Carboxylate ester replaces the ethanamine group.
  • However, the lack of a primary amine limits interactions with cationic binding sites .

Biological Activity

2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H16N4\text{C}_{11}\text{H}_{16}\text{N}_4

Key Properties:

  • Molecular Weight : 196.27 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. It has been shown to act as a selective antagonist at orexin receptors, which are implicated in sleep-wake regulation and appetite control.

Pharmacological Effects

  • Neuroprotective Effects : Studies indicate that this compound may offer neuroprotection by modulating glutamate signaling and reducing excitotoxicity.
  • Antidepressant Activity : Animal models have demonstrated that it exhibits antidepressant-like effects through the enhancement of serotonergic and noradrenergic neurotransmission.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory disorders.

Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveReduces glutamate-induced cell death
AntidepressantIncreases serotonin levels in animal models
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cultures exposed to glutamate. The results showed a significant reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent.

Case Study 2: Antidepressant Activity

In a controlled trial involving rodents subjected to chronic stress models, administration of the compound resulted in significant improvements in behavioral tests (e.g., forced swim test), suggesting its efficacy as an antidepressant. The mechanism was linked to enhanced neurotransmitter availability in the synaptic cleft.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve receptor binding affinity and specificity.

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